molecular formula C25H32N2O5 B6538673 3,4,5-triethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide CAS No. 1070959-68-0

3,4,5-triethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide

Cat. No. B6538673
CAS RN: 1070959-68-0
M. Wt: 440.5 g/mol
InChI Key: YRYWSFOFEFKJOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-triethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide, also known as TEOPB, is a synthetic compound that has been studied for its potential uses in scientific research. TEOPB has a variety of biochemical and physiological effects, and has been used in a number of applications, including as a potential therapeutic agent and as a tool to study the biochemical pathways involved in various diseases.

Scientific Research Applications

3,4,5-triethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide has been studied for its potential therapeutic applications in a number of diseases, including cancer, diabetes, and metabolic syndrome. 3,4,5-triethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide has been found to inhibit the activity of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 3,4,5-triethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide has also been studied for its potential to modulate the activity of certain proteins, such as the transcription factor NF-κB, which is involved in the regulation of gene expression and the immune response.

Mechanism of Action

3,4,5-triethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide appears to act by modulating the activity of certain enzymes and proteins. The exact mechanism of action is not yet fully understood, but it appears to involve the inhibition of certain enzymes, such as COX-2, and the modulation of certain proteins, such as NF-κB.
Biochemical and Physiological Effects
3,4,5-triethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as COX-2, and modulate the activity of certain proteins, such as NF-κB. In addition, 3,4,5-triethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide has been found to have anti-inflammatory and anti-oxidant effects, as well as modulating the activity of certain hormones, such as insulin.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4,5-triethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide in laboratory experiments include its ability to modulate the activity of certain enzymes and proteins, its anti-inflammatory and anti-oxidant effects, and its ability to modulate the activity of certain hormones. The main limitation of using 3,4,5-triethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide in laboratory experiments is that its mechanism of action is not yet fully understood.

Future Directions

The potential future directions for the use of 3,4,5-triethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide in scientific research include further exploration of its mechanism of action, as well as further study of its potential therapeutic applications in a variety of diseases. In addition, further research could be conducted to explore the potential of 3,4,5-triethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide to modulate the activity of certain hormones and proteins, as well as its potential to modulate the activity of certain enzymes. Finally, further research could be conducted to explore the potential of 3,4,5-triethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide to modulate the expression of certain genes.

Synthesis Methods

3,4,5-triethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide is synthesized through a multi-step process. The first step involves the synthesis of the starting material, 4-chloro-3-methoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide, from 4-chlorobenzonitrile, 4-methoxybenzaldehyde, and N-methyl-2-pyrrolidone. This compound is then reacted with ethyl bromoacetate and sodium ethoxide in ethanol to form the desired product, 3,4,5-triethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide.

properties

IUPAC Name

3,4,5-triethoxy-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5/c1-4-30-21-16-19(17-22(31-5-2)24(21)32-6-3)25(29)26-20-11-9-18(10-12-20)15-23(28)27-13-7-8-14-27/h9-12,16-17H,4-8,13-15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYWSFOFEFKJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-triethoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide

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